molecular formula C9H10N2 B13836924 N-(pyridin-2-ylmethyl)prop-2-yn-1-amine

N-(pyridin-2-ylmethyl)prop-2-yn-1-amine

Cat. No.: B13836924
M. Wt: 146.19 g/mol
InChI Key: RCJKOKLCQLPSSB-UHFFFAOYSA-N
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Description

N-(pyridin-2-ylmethyl)prop-2-yn-1-amine is a chemical compound with the molecular formula C11H10N2 It is characterized by the presence of a pyridine ring attached to a prop-2-yn-1-amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-2-ylmethyl)prop-2-yn-1-amine typically involves the reaction of pyridine-2-carbaldehyde with propargylamine. The reaction is carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction proceeds via the formation of an imine intermediate, which is subsequently reduced to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-2-ylmethyl)prop-2-yn-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can result in a variety of functionalized derivatives .

Mechanism of Action

The mechanism of action of N-(pyridin-2-ylmethyl)prop-2-yn-1-amine involves its interaction with specific molecular targets. For example, as a ligand, it can coordinate with metal ions to form stable complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The compound’s ability to form hydrogen bonds and π-π interactions also plays a role in its biological activity, influencing its binding to enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(pyridin-2-ylmethyl)prop-2-yn-1-amine is unique due to its combination of a pyridine ring and a prop-2-yn-1-amine group. This structure allows it to participate in a wide range of chemical reactions and form stable complexes with metal ions. Its versatility makes it valuable in various research and industrial applications.

Properties

IUPAC Name

N-(pyridin-2-ylmethyl)prop-2-yn-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-2-6-10-8-9-5-3-4-7-11-9/h1,3-5,7,10H,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCJKOKLCQLPSSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNCC1=CC=CC=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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